3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid

Antimicrobial MRSA Indole carboxylic acid

Secure the unique 3-isopropyl-2-methyl indole-5-carboxylic acid scaffold, explicitly claimed in patent literature as a preferred embodiment for thyroid receptor ligands. This compound demonstrates a potent MIC of 0.98 μg/mL against MRSA, offering a validated starting point for antibiotic lead optimization. Its substitution pattern critically modulates cPLA2α inhibitor properties, making it superior to generic positional isomers for drug discovery. Ideal for balancing lipophilicity (LogP 3.1) and metabolic stability in thyromimetic or antimicrobial SAR programs.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 54233-21-5
Cat. No. B1309056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
CAS54233-21-5
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C(C)C
InChIInChI=1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16)
InChIKeyQOPARHPUTLSSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid (CAS 54233-21-5): Procurement Baseline and Structural Classification


3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid (CAS 54233-21-5, molecular formula C₁₃H₁₅NO₂, molecular weight 217.26 g/mol) is an indole-5-carboxylic acid derivative bearing a methyl group at the 2-position and an isopropyl group at the 3-position of the indole scaffold [1]. The compound features a carboxylic acid moiety at position 5 of the indole ring, which confers hydrogen-bonding capacity and modulates physicochemical properties, with a predicted pKa of approximately 4.2 and calculated LogP of 3.1 . Indole-5-carboxylic acid derivatives constitute a pharmacologically significant scaffold class with demonstrated utility in drug discovery programs targeting cytosolic phospholipase A2α (cPLA2α), thyroid receptors, and Mcl-1 [2][3].

Why 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid Cannot Be Interchanged with Generic Indole Carboxylic Acids


The 3-isopropyl-2-methyl substitution pattern on the indole-5-carboxylic acid scaffold creates a unique physicochemical and pharmacological signature that generic indole carboxylic acid analogs do not reproduce. SAR studies on indole-5-carboxylic acids demonstrate that substituents at the indole 3-position critically modulate inhibitory potency, aqueous solubility, and metabolic stability of this compound class [1]. Positional isomerism—carboxylic acid at position 5 versus position 3—produces divergent biological activity profiles; indole-3-carboxylic acid analogs target angiotensin II receptors and exhibit distinct cytotoxicity profiles (EC₅₀ values ranging from 4.6 to 12.9 µg/mL against cancer cell lines) compared to 5-carboxy derivatives [2][3]. Furthermore, the 2-methyl-3-isopropyl substitution combination is specifically claimed in patent literature as a preferred embodiment for thyroid receptor ligand applications, indicating that this precise substitution pattern was selected from a broader indole carboxylic acid series for its functional advantages [4].

Quantitative Evidence Guide: Comparative Differentiation of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid


Antimicrobial Differentiation: MRSA Activity of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid Versus Indole-3-carboxylic Acid

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid demonstrates potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a reported minimum inhibitory concentration (MIC) of 0.98 μg/mL . In contrast, the positional isomer indole-3-carboxylic acid exhibits no comparable anti-MRSA activity at this potency level in available literature. The 5-carboxylic acid position combined with the 2-methyl-3-isopropyl substitution pattern appears critical for this antimicrobial profile .

Antimicrobial MRSA Indole carboxylic acid MIC

Structural Differentiation: Patent-Cited Preferred Substitution Pattern Versus Generic Indole Carboxylic Acids

In US Patent Application 20030078289 covering indole carboxylic acids as thyroid receptor ligands, compounds wherein R₁₃ is hydrogen, chloro, fluoro, methyl, or isopropyl are explicitly designated as preferred embodiments [1]. The 3-isopropyl substitution—identical to that in 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid—is specifically enumerated among the preferred substituents for this therapeutic indication. This represents a patent-based structural selection, distinguishing this specific substitution pattern from generic indole carboxylic acids that lack this designated preference [1].

Thyroid receptor ligands Patent SAR Indole carboxylic acid derivatives

Physicochemical Differentiation: Lipophilicity (LogP) of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid Versus Unsubstituted Indole-5-carboxylic acid

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid possesses a calculated LogP (XlogP) of 3.1 and a topological polar surface area (TPSA) of 53.1 Ų . In contrast, unsubstituted indole-5-carboxylic acid (CAS 1670-81-1) lacks the 2-methyl and 3-isopropyl lipophilic substituents, resulting in significantly lower calculated lipophilicity. The LogP difference of approximately 2.5 log units between the substituted and unsubstituted compounds translates to an estimated >300-fold difference in octanol-water partition coefficient, substantially altering membrane permeability potential .

Lipophilicity LogP Drug-likeness Physicochemical properties

Class-Level Differentiation: 5-Carboxy Positional Isomer Activity Profile Versus 3-Carboxy Isomers

Indole-5-carboxylic acid derivatives constitute a validated scaffold class for cPLA2α inhibition, with structure-activity relationship studies demonstrating that the carboxylic acid moiety at position 5 of the indole scaffold is essential for inhibitory activity [1]. HQSAR contribution maps indicate that the 5-carboxylic acid moiety and electron-withdrawing effects contribute critically to cPLA2α inhibitory potency [1]. Conversely, indole-3-carboxylic acid derivatives target distinct biological systems including angiotensin II receptors (AT₁ subtype) with high nanomolar affinity and exhibit antiviral activity against influenza (EC₅₀ = 12.7–18.6 μM) [2][3]. This positional isomerism confers fundamentally different target engagement profiles.

Positional isomerism Indole carboxylic acid Biological target selectivity cPLA2α

Synthetic Accessibility Differentiation: 86% Yield Fischer Indole Route for 3-Isopropyl-2-methylindole Core

The 3-isopropyl-2-methylindole core structure can be synthesized via Fischer indole synthesis from aniline and methyl isobutyl ketone with a reported yield of 86% of theoretical yield . This high-yielding synthetic route to the unfunctionalized core provides an efficient entry point for subsequent functionalization to the 5-carboxylic acid derivative. The 2-methyl-3-isopropyl substitution pattern is accessible through this well-established methodology, whereas alternative substitution patterns—particularly those with bulkier 3-alkyl groups—typically require more complex multi-step sequences with lower overall yields .

Fischer indole synthesis Synthetic efficiency Yield Indole core

Optimal Research Application Scenarios for 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid Procurement


Antimicrobial Discovery Programs Targeting MRSA

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid is suitable for antimicrobial discovery campaigns focused on methicillin-resistant Staphylococcus aureus (MRSA). The compound's reported MIC of 0.98 μg/mL against MRSA supports its use as a starting scaffold for structure-activity relationship studies and lead optimization efforts in antibiotic development programs. Procurement is justified for research groups seeking indole-5-carboxylic acid derivatives with demonstrated anti-MRSA activity as opposed to positional isomers lacking this profile.

Thyroid Receptor Ligand Development

The compound's 3-isopropyl substitution pattern is explicitly cited as a preferred embodiment in patent literature covering indole carboxylic acids as thyroid receptor ligands . This patent-based structural preference supports its procurement for medicinal chemistry programs developing novel thyromimetic agents for metabolic disorders including obesity, hyperlipidemia, and related conditions. Researchers pursuing thyroid receptor-targeted therapeutics should consider this specific substitution pattern over non-preferred analogs.

cPLA2α Inhibitor Scaffold Optimization

As a member of the indole-5-carboxylic acid class, this compound shares the 5-carboxy pharmacophore essential for cPLA2α inhibition as demonstrated by HQSAR studies . The 3-isopropyl substituent provides a specific lipophilic moiety that can be evaluated for its effects on inhibitory potency, aqueous solubility, and metabolic stability—parameters known to be modulated by 3-position substituents in this scaffold class [1]. Procurement is appropriate for SAR studies examining how 3-alkyl substitution influences cPLA2α inhibitor properties.

Drug-Likeness Optimization Studies

With a calculated LogP of 3.1 , 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid occupies a lipophilicity range considered favorable for oral bioavailability (Lipinski's Rule of Five recommends LogP ≤5). The compound's physicochemical profile supports its use as a reference standard in studies aimed at balancing lipophilicity with aqueous solubility in indole-based drug candidates. Procurement is justified for physicochemical property benchmarking in lead optimization workflows.

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